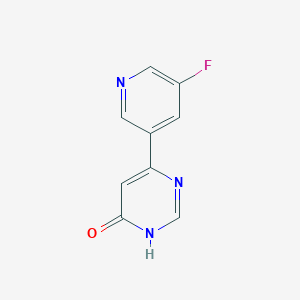

7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

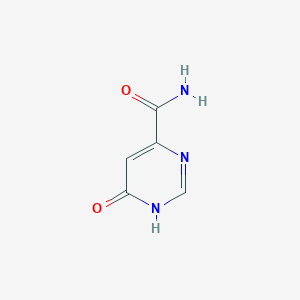

“7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one” is a compound that belongs to the class of 4-hydroxy-2-quinolones . This class of compounds is known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones and their derivatives has been a subject of many publications . They are often synthesized for their utility in the creation of fused ring systems .Molecular Structure Analysis

The molecular weight of “this compound” is 193.18 . The InChI code for this compound is 1S/C10H8FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H3,(H2,12,13,14) .Chemical Reactions Analysis

The chemical reactions of 4-hydroxy-2-quinolones are unique due to their roles in natural and synthetic chemistry . They display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .The storage temperature is room temperature . Unfortunately, the boiling point and density are not available for this specific compound, but a similar compound, “4-fluoro-7-hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one”, has a predicted boiling point of 280.5±40.0 °C and a predicted density of 1.308±0.06 g/cm3 .

科学的研究の応用

Antioxidative and Prooxidative Effects

Research has investigated the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, including 7-Fluoro-4-hydroxyquinoline, on the free-radical-initiated hemolysis of erythrocytes. These studies have revealed that the molecular structure and distributive status in the reaction system significantly influence their antioxidative and prooxidative roles. Specifically, 7-Fluoro-4-hydroxyquinoline demonstrated potent antioxidative activity, surpassing that of its chlorinated counterpart, suggesting its potential utility in developing antioxidant drugs (Liu, Han, Lin, & Luo, 2002).

Inhibition of Influenza A Endonuclease

Derivatives of 3-hydroxyquinolin-2(1H)-ones, including structures related to 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one, have been synthesized and evaluated for their activity as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. This research provides insights into the development of novel antiviral agents targeting the influenza virus by inhibiting a crucial enzyme necessary for the virus's replication (Sagong et al., 2013).

Neuroimaging and Alzheimer's Disease

Fluorine-18 labeled compounds based on hydroxyquinoline, designed for positron emission tomography (PET) imaging, are being explored for their application in probing the "metal hypothesis of Alzheimer's Disease." This includes studying the distribution and aggregation of metals in the brain, which is a critical aspect of Alzheimer's pathology (Liang et al., 2015).

Antibacterial Agents

Studies on quinoline derivatives, including those related to this compound, have identified potent antibacterial activities against a range of pathogens. Novel synthetic pathways have enabled the development of these compounds with significant potential for treating respiratory infections and other bacterial diseases (Kuramoto et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one involves the conversion of 2-amino-4-fluoro-3-methylphenol to the corresponding 2-chloro-4-fluoro-3-methylphenol, followed by cyclization with ethyl acetoacetate to form the desired product.", "Starting Materials": [ "2-amino-4-fluoro-3-methylphenol", "thionyl chloride", "ethyl acetoacetate", "potassium carbonate", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Conversion of 2-amino-4-fluoro-3-methylphenol to 2-chloro-4-fluoro-3-methylphenol", "2-amino-4-fluoro-3-methylphenol is dissolved in thionyl chloride and heated to reflux for 2 hours. The resulting 2-chloro-4-fluoro-3-methylphenol is then purified by distillation.", "Step 2: Cyclization with ethyl acetoacetate", "2-chloro-4-fluoro-3-methylphenol is dissolved in a mixture of ethyl acetoacetate, potassium carbonate, and acetic acid. The mixture is heated to reflux for 6 hours, then cooled and diluted with water. The resulting solid is filtered and washed with water to yield 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one." ] } | |

CAS番号 |

1259438-57-7 |

分子式 |

C10H6FNO2 |

分子量 |

191.16 g/mol |

IUPAC名 |

7-fluoro-3-methylidene-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C10H6FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H2,(H,12,14) |

InChIキー |

JTBIXHQSVVXUOA-UHFFFAOYSA-N |

SMILES |

C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |

正規SMILES |

C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)

![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)

![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)